BenchChemオンラインストアへようこそ!

4-(Pyridazin-3-yl)benzoic acid

pKa Acidity Drug Design

4-(Pyridazin-3-yl)benzoic acid is an essential heterocyclic building block for medicinal chemistry programs targeting kinase inhibition. Its unique pyridazine ring imparts distinct electronic properties, a pKa of ~3.7, and a TPSA of 63.1 Ų—parameters that cannot be replicated by pyridine or pyrimidine analogs. This scaffold enables precise tuning of ionization state, solubility, and membrane permeability in lead optimization. Ideal for Suzuki, Stille, and Sonogashira cross-coupling reactions to build diverse compound libraries. Fragment-like properties (MW 200.19, only 2 rotatable bonds) make it suitable for fragment-based drug discovery. Ensure synthetic success by choosing this specific building block to avoid failed biological outcomes from generic replacements.

Molecular Formula C11H8N2O2
Molecular Weight 200.19 g/mol
CAS No. 216060-22-9
Cat. No. B1627376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridazin-3-yl)benzoic acid
CAS216060-22-9
Molecular FormulaC11H8N2O2
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C11H8N2O2/c14-11(15)9-5-3-8(4-6-9)10-2-1-7-12-13-10/h1-7H,(H,14,15)
InChIKeyFJBBZZOMNVFEHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyridazin-3-yl)benzoic acid (CAS 216060-22-9) Procurement and Core Characterization Overview


4-(Pyridazin-3-yl)benzoic acid (CAS 216060-22-9) is a heterocyclic aromatic building block featuring a benzoic acid moiety substituted at the para-position with a pyridazine ring [1]. Its molecular formula is C11H8N2O2 and it has a molecular weight of 200.19 g/mol . The compound is a versatile synthetic intermediate used in medicinal chemistry programs for the preparation of pyridazine-containing pharmacophores [2].

Why Generic Heterocyclic Benzoic Acid Substitution Fails: 4-(Pyridazin-3-yl)benzoic acid Differentiation Case


Despite sharing a common molecular formula with positional isomers and other heterocyclic benzoic acids, 4-(Pyridazin-3-yl)benzoic acid exhibits a unique physicochemical profile that precludes direct substitution. Its specific spatial arrangement of hydrogen bond acceptors and donors, distinct pKa, and electronic properties conferred by the pyridazine ring differentiate it from pyridine, pyrimidine, or pyrazine analogs [1]. These differences translate into altered binding affinities, solubility, and reactivity in downstream applications [2]. Direct replacement with a generic analog will lead to unpredictable or failed synthetic and biological outcomes, as demonstrated by class-level structure-activity relationships [3].

Quantitative Differentiation of 4-(Pyridazin-3-yl)benzoic acid Against Closest Analogs: A Procurement and Selection Evidence Guide


Comparative pKa Analysis: 4-(Pyridazin-3-yl)benzoic acid vs. 4-(Pyridin-3-yl)benzoic acid

The predicted pKa of 4-(Pyridazin-3-yl)benzoic acid is 3.72 or 3.90 [1], reflecting the electron-withdrawing nature of the pyridazine ring. This is significantly lower (more acidic) than the pKa of 4-(Pyridin-3-yl)benzoic acid, which is approximately 4.2-4.3 [2]. This difference directly impacts the ionization state at physiological pH, influencing solubility, permeability, and target binding.

pKa Acidity Drug Design Solubility

Lipophilicity Comparison: 4-(Pyridazin-3-yl)benzoic acid vs. 4-(Pyrimidin-2-yl)benzoic acid

The computed XLogP3 value for 4-(Pyridazin-3-yl)benzoic acid is 1 [1], while 4-(Pyrimidin-2-yl)benzoic acid has an XLogP3 value of 1.2 [2]. This difference of 0.2 log units is non-trivial in the context of medicinal chemistry, as it can affect membrane permeability and metabolic stability. The slightly lower lipophilicity of the pyridazine derivative stems from the adjacent nitrogen atoms, which increase polarity and reduce logP compared to the pyrimidine analog.

Lipophilicity LogP ADME Drug-likeness

Topological Polar Surface Area (TPSA) Differentiation: Impact on Membrane Permeability

4-(Pyridazin-3-yl)benzoic acid possesses a computed Topological Polar Surface Area (TPSA) of 63.1 Ų [1]. This is higher than the TPSA of 4-(Pyridin-3-yl)benzoic acid (50.2 Ų) [2] due to the additional nitrogen atom in the pyridazine ring. TPSA is a key descriptor for predicting oral absorption and blood-brain barrier penetration. A TPSA value above 60 Ų is generally associated with reduced passive membrane permeability, which can be a desirable property for optimizing the selectivity and safety profile of a lead compound.

Polar Surface Area Membrane Permeability Oral Bioavailability

Class-Level Potency Differentiation: Pyridazine vs. Pyridine in CK2 Inhibition

A structure-activity relationship (SAR) study comparing azabenzene analogs of 4-(thiazol-5-yl)benzoic acid found that pyridazine-carboxylic acid derivatives exhibit potent protein kinase CK2 inhibitory activity with IC50 values of 0.014–0.017 μM for CK2α and 0.0046–0.010 μM for CK2α' [1]. While specific data for the parent 4-(Pyridazin-3-yl)benzoic acid is not available, the class-level potency of pyridazine-containing scaffolds is on par with or superior to pyridine-containing analogs, underscoring the value of the pyridazine motif in kinase inhibitor design.

CK2 Kinase Inhibition SAR Azabenzene

Hydrogen Bonding Profile: Increased Acceptor Capacity vs. Pyridine and Pyrimidine Analogs

4-(Pyridazin-3-yl)benzoic acid has a hydrogen bond acceptor count of 4 [1], compared to 3 for 4-(Pyridin-3-yl)benzoic acid [2] and 4 for 4-(Pyrimidin-2-yl)benzoic acid [3]. The presence of two adjacent nitrogen atoms in the pyridazine ring enhances its capacity to engage in bidentate hydrogen bonding interactions with biological targets. This structural feature can lead to stronger and more specific binding interactions, as well as improved aqueous solubility, differentiating it from other heterocyclic benzoic acid building blocks.

Hydrogen Bonding Drug-Target Interactions Solubility

Commercial Availability and Scalability: A Practical Procurement Differentiator

4-(Pyridazin-3-yl)benzoic acid is available from multiple reputable suppliers, including Apollo Scientific (catalog #OR2125) and through custom synthesis services with scalable production [1]. While many heterocyclic benzoic acid analogs are also commercially available, the specific combination of a para-substituted pyridazine and benzoic acid with a purity of 98% (HPLC) and the ability to scale up to kilograms [1] ensures reliable supply for both early-stage discovery and late-stage development. This mitigates the risk of project delays associated with sourcing niche or low-availability compounds.

Procurement Scalability Custom Synthesis Catalog Availability

Optimal Research and Industrial Applications for 4-(Pyridazin-3-yl)benzoic acid Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation (CK2, etc.) Leveraging Pyridazine Motif

Based on class-level potency data demonstrating nanomolar CK2 inhibition for pyridazine-carboxylic acid derivatives [1], 4-(Pyridazin-3-yl)benzoic acid serves as a key building block for synthesizing novel kinase inhibitors. Its unique electronic properties and hydrogen bonding capacity, distinct from pyridine and pyrimidine analogs [2], make it an essential scaffold for optimizing target engagement and selectivity in lead optimization campaigns.

Medicinal Chemistry Programs Requiring Precise Modulation of pKa and Lipophilicity

The compound's predicted pKa of ~3.7 [1] and XLogP3 of 1 [2] differentiate it from related heteroaromatic benzoic acids. This precise physicochemical profile is critical in drug design programs where tuning ionization state and lipophilicity is required to improve aqueous solubility, reduce off-target binding, or enhance membrane permeability. The compound's higher TPSA of 63.1 Ų [3] further positions it for designing peripherally restricted or CNS-sparing agents.

Synthesis of Pyridazine-Containing Pharmacophores via Palladium-Catalyzed Cross-Coupling

As a versatile building block, 4-(Pyridazin-3-yl)benzoic acid is well-suited for Suzuki, Stille, and Sonogashira cross-coupling reactions [1]. Its commercial availability in high purity (98%) and scalable quantities [2] ensures it can be reliably integrated into complex synthetic routes for the preparation of diverse pyridazine-based libraries. This supports rapid SAR exploration and hit-to-lead progression.

Fragment-Based Drug Discovery (FBDD) for Novel Binding Motifs

With a molecular weight of 200.19 g/mol [1], a low rotatable bond count (2) [1], and a balanced polar/non-polar surface area, 4-(Pyridazin-3-yl)benzoic acid meets the criteria for a fragment in fragment-based drug discovery. Its distinct hydrogen bonding profile and the potential for π-π stacking interactions make it a valuable fragment for screening against a wide range of protein targets, where it can provide a unique and synthetically tractable starting point for fragment growth.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Pyridazin-3-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.